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Introduction

SHR5428 is an orally active, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7
(CDK7).[1][2][3][4] CDKTY is a critical enzyme that plays a dual role in regulating both the cell
cycle and transcription, making it a compelling target in oncology.[3] It is a component of the
CDK-activating kinase (CAK) complex, which activates other CDKs to drive cell cycle
progression.[3] Additionally, as part of the transcription factor TFIIH, CDK?7 is involved in the
initiation of transcription.[3] Dysregulation of CDK7 activity is implicated in the uncontrolled
proliferation of cancer cells. This document provides a comprehensive overview of the
preclinical research findings for SHR5428, including its mechanism of action, in vitro and in vivo
efficacy, and pharmacokinetic profile.

Core Mechanism of Action

SHR5428 functions as a potent and selective inhibitor of CDK7.[1][2] By targeting CDK7,
SHR5428 disrupts two fundamental processes in cancer cells: cell cycle progression and
transcriptional regulation. Its inhibitory action on the CAK complex can lead to cell cycle arrest,
while its effect on TFIIH can suppress the transcription of genes essential for tumor growth and
survival.

Below is a diagram illustrating the signaling pathway affected by SHR5428.
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Figure 1: Mechanism of Action of SHR5428
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Quantitative Data Summary

The preclinical efficacy of SHR5428 has been evaluated through in vitro and in vivo studies.

The following tables summarize the key quantitative findings.

In Vitro Activi

Assay Type Cell Line Parameter Value Reference

Enzymatic Assay - IC50 vs. CDK7 2.3nM [2]
MDA-MB-468

Cellular Assay (Triple-Negative IC50 6.6 nM [2]

Breast Cancer)

Vo Effi . [ el

Dose (Oral, Once Daily for  Tumor Growth Inhibition

Reference
21 days) (TGI)
3 mg/kg 39%
10 mg/kg 61%
30 mg/kg 83%

Pharmacokinetic Profile

Bioavaila
] Dose Cmax AUC . Referenc
Species (Oral) (ng/mL) (ng-himL) T (h) bility
ra ng/m ng-h/im

g 9 (F%)
Mouse 2 mg/kg 116 139 0.7 32% [5]
Rat 2 mg/kg 120 556 2.6 44% [5]
Dog 2 mg/kg 543 4101 4.9 92% [5]

Experimental Protocols
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Detailed experimental protocols for the key studies are outlined below. These are
representative methodologies based on standard preclinical research practices.

CDK7 Enzymatic Assay (In Vitro)

o Objective: To determine the half-maximal inhibitory concentration (IC50) of SHR5428 against
CDK7.

e Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, ATP, substrate peptide,
SHR5428, kinase buffer, detection reagents.

e Procedure:

1. Akinase reaction is prepared containing the CDK7 complex, a suitable substrate (e.g., a
peptide derived from a known CDK7 substrate), and ATP in a kinase buffer.

2. SHR5428 is serially diluted and added to the reaction mixtures. A control with no inhibitor
is included.

3. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to
allow for substrate phosphorylation.

4. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a
suitable detection method, such as a luminescence-based assay that measures the
remaining ATP.

5. The percentage of inhibition for each SHR5428 concentration is calculated relative to the
control.

6. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic
equation.

Cell Viability Assay (In Vitro)

» Objective: To assess the cytotoxic or cytostatic effects of SHR5428 on cancer cell lines.

e Cell Line: MDA-MB-468 (triple-negative breast cancer).
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e Procedure:
1. MDA-MB-468 cells are seeded in 96-well plates and allowed to adhere overnight.

2. The cells are treated with various concentrations of SHR5428 for a defined period (e.g., 72

hours).

3. Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or
resazurin assay, which measures metabolic activity.

4. The absorbance or fluorescence is read using a plate reader.

5. The percentage of viable cells is calculated for each concentration relative to vehicle-
treated control cells.

6. The IC50 value is determined from the resulting dose-response curve.

HCC70 Xenograft Mouse Model (In Vivo)

o Objective: To evaluate the in vivo anti-tumor efficacy of SHR5428.

e Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

e Procedure:
1. HCC70 human breast cancer cells are subcutaneously injected into the flank of the mice.
2. Tumors are allowed to grow to a palpable size.
3. Mice are randomized into treatment and control groups.

4. SHR5428 is administered orally, once daily, at doses of 3, 10, and 30 mg/kg for 21 days.
The control group receives a vehicle.

5. Tumor volume and body weight are measured regularly throughout the study.

6. At the end of the treatment period, the percentage of tumor growth inhibition (TGI) is
calculated for each treatment group relative to the control group.
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The following diagram illustrates a typical workflow for in vivo efficacy studies.
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Figure 2: In Vivo Efficacy Study Workflow

Pharmacokinetic Studies

o Objective: To determine the pharmacokinetic properties of SHR5428 in different species.
e Species: Mice, rats, and dogs.
e Procedure:

1. Asingle oral dose of SHR5428 (2 mg/kg) is administered to each animal species.

2. Blood samples are collected at multiple time points after dosing.

3. Plasma is separated from the blood samples.

4. The concentration of SHR5428 in the plasma samples is quantified using a validated
bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

5. Pharmacokinetic parameters, including Cmax, AUC, T%2, and bioavailability, are calculated
from the plasma concentration-time data using non-compartmental analysis.

Conclusion

The preclinical data for SHR5428 demonstrate its potential as a targeted therapy for cancer. It
exhibits high potency against CDK7 and significant anti-proliferative activity in a triple-negative
breast cancer cell line.[2] In vivo studies have confirmed its oral efficacy with dose-dependent
tumor growth inhibition in a xenograft model.[1][4] Furthermore, SHR5428 displays favorable
pharmacokinetic properties in multiple preclinical species, including good oral bioavailability,
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particularly in dogs.[1][5] These findings support the continued investigation of SHR5428 in
clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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